molecular formula C25H23N3O2S B5162771 2-(1,3-dibenzyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide

2-(1,3-dibenzyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide

Katalognummer B5162771
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: UGNVLCRLCDBLKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dibenzyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-phenylacetamide, commonly referred to as DBTA, is a chemical compound that has gained significant attention in scientific research. DBTA is a member of the imidazolidinyl family of compounds and is known for its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent. In

Wirkmechanismus

The mechanism of action of DBTA is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. ROS and cytokines are known to play a role in the development of various diseases, and by inhibiting their production, DBTA may be able to prevent or slow the progression of these conditions.
Biochemical and Physiological Effects
DBTA has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DBTA can inhibit the production of ROS and inflammatory cytokines, which may help to reduce oxidative stress and inflammation in the body. In vivo studies have shown that DBTA can reduce the severity of arthritis symptoms in animal models, suggesting that it may have potential as a treatment for this condition.

Vorteile Und Einschränkungen Für Laborexperimente

DBTA has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it a convenient choice for researchers. However, there are also limitations to its use. DBTA is a relatively new compound, and there is still much that is not known about its properties and potential applications. Additionally, the synthesis of DBTA is a complex process that requires specialized equipment and expertise.

Zukünftige Richtungen

There are a number of potential future directions for research on DBTA. One area of interest is in the development of new drugs for the treatment of arthritis and other inflammatory conditions. DBTA has shown promising results in animal models, and further research is needed to determine its efficacy and safety in humans. Additionally, research on the mechanism of action of DBTA may help to identify new targets for drug development in a variety of fields.
Conclusion
In conclusion, DBTA is a unique and promising compound that has gained significant attention in scientific research. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases. While there is still much that is not known about DBTA, its potential applications make it an exciting area of research for the future.

Synthesemethoden

DBTA can be synthesized through a multi-step process that involves the reaction of benzylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with phenylacetyl chloride to form the final product, DBTA. The synthesis of DBTA is a complex process that requires careful attention to detail and precise control of reaction conditions.

Wissenschaftliche Forschungsanwendungen

DBTA has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has shown promise is in the development of new drugs for the treatment of various diseases. DBTA has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as arthritis, diabetes, and cancer.

Eigenschaften

IUPAC Name

2-(1,3-dibenzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c29-23(26-21-14-8-3-9-15-21)16-22-24(30)28(18-20-12-6-2-7-13-20)25(31)27(22)17-19-10-4-1-5-11-19/h1-15,22H,16-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVLCRLCDBLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.